Rescovitine

Description

Rescovitine (C₁₉H₂₃N₃O₂S) is a purine-derived cyclin-dependent kinase (Cdk) inhibitor, primarily targeting Cdk1, Cdk2, Cdk5, and Cdk7 . It functions by competing with ATP for binding to the kinase domain, thereby arresting the cell cycle at G1/S or G2/M phases. Its efficacy is linked to its selective inhibition profile and reversible binding kinetics, which minimize off-target effects compared to earlier kinase inhibitors.

Properties

Molecular Formula |

C19H28N6O |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

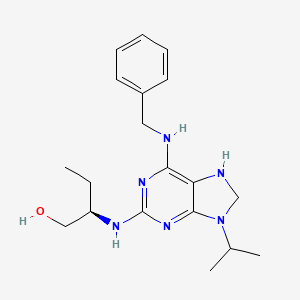

(2R)-2-[[6-(benzylamino)-9-propan-2-yl-7,8-dihydropurin-2-yl]amino]butan-1-ol |

InChI |

InChI=1S/C19H28N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,13,15,21,26H,4,10-12H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1 |

InChI Key |

RMSINZVFNDWCCK-OAHLLOKOSA-N |

Isomeric SMILES |

CC[C@H](CO)NC1=NC(=C2C(=N1)N(CN2)C(C)C)NCC3=CC=CC=C3 |

Canonical SMILES |

CCC(CO)NC1=NC(=C2C(=N1)N(CN2)C(C)C)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Rescovitine is synthesized through a multi-step process involving the following key steps:

Formation of the Purine Core: The synthesis begins with the formation of the purine core structure, which involves the condensation of appropriate starting materials to form the bicyclic purine ring system.

Substitution Reactions: The purine core is then subjected to substitution reactions to introduce the desired functional groups at specific positions on the ring

Final Modifications:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Rescovitine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

Substitution: Substitution reactions are commonly used to introduce or modify functional groups on the purine ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve the desired substitutions

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

Rescovitine has a wide range of scientific research applications, including:

Cancer Research: this compound has shown potential in inducing apoptosis in cancer cells, particularly in non-small cell lung cancer and other malignancies

Neurodegenerative Disorders: It has been studied for its neuroprotective effects in models of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease.

Viral Infections: this compound has demonstrated antiviral activity against viruses such as HIV and herpes simplex virus.

Inflammatory Disorders: It has been investigated for its role in modulating inflammatory responses in various models of chronic inflammation.

Mechanism of Action

Rescovitine exerts its effects by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle progression and transcription regulation. By binding to the ATP-binding site of CDKs, this compound prevents their activation and subsequent phosphorylation of target proteins. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound modulates various signaling pathways involved in inflammation and neuroprotection .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Rescovitine belongs to the purine analog class of kinase inhibitors, sharing structural similarities with flavopiridol and olomoucine but differing in substituents that enhance specificity. Key comparisons include:

| Compound | Targets | IC₅₀ (nM) | Clinical Stage | Key Modifications |

|---|---|---|---|---|

| This compound | Cdk1, Cdk2, Cdk5, Cdk7 | 100–700 | Preclinical | Purine backbone with sulfonamide group |

| Flavopiridol | Pan-Cdks, CDK9 | 10–100 | Phase II/III | Flavone structure with broad inhibition |

| Olomoucine | Cdk1, Cdk2, Cdk5 | 500–1,000 | Preclinical | Benzazepine core with lower selectivity |

| Roscovitine (Seliciclib) | Cdk1, Cdk2, Cdk5 | 200–800 | Phase II | This compound analog with hydroxyl group |

Structural Insights :

- This compound’s nitrogen atom in the pyrimidine ring can be bioisosterically replaced with chloride or NH, enhancing hydrophobic interactions with kinase pockets .

- Unlike flavopiridol, which binds irreversibly to the kinase ATP pocket, this compound’s sulfonamide group allows reversible binding, reducing cytotoxicity .

Binding Affinity and Selectivity

Computational docking studies using Goldscore and ASP scoring reveal this compound’s superior binding to Cdk5/p25 compared to pyrrolidine-2,3-dione derivatives. Key findings include:

| Compound | Goldscore | ASP Score | Hydrogen Bonds | Binding Pocket Interactions |

|---|---|---|---|---|

| This compound | 68.4 | 42.7 | 3 (Lys33, Asp144) | Deep penetration into hydrophobic p4 groove |

| Derivative A | 54.2 | 35.9 | 2 (Lys33) | Shallow binding due to bulky substituents |

| Derivative B | 61.8 | 39.1 | 2 (Asp144) | Moderate affinity but poor selectivity |

This compound’s binding stability is further validated by molecular dynamics (MD) simulations, which show <2 Å root-mean-square deviation (RMSD) over 100 ns, outperforming analogs with >3 Å fluctuations .

Preclinical and Clinical Efficacy

- Alzheimer’s Disease : this compound reduces tau hyperphosphorylation by 60% in neuronal cultures, surpassing AR-A014418 (40% reduction) but trailing lithium (70%) in the same models .

- Cancer : In MCF-7 breast cancer cells, this compound induces apoptosis at 10 μM, comparable to flavopiridol but with lower cytotoxicity (IC₅₀ = 8 μM vs. 2 μM for flavopiridol) .

- Cystic Kidney Disease : this compound reduces renal cyst volume by 45% in zebrafish, whereas rapamycin achieves 30% reduction, highlighting kinase-specific efficacy .

Pharmacokinetic and Toxicity Profiles

| Parameter | This compound | Flavopiridol | Roscovitine |

|---|---|---|---|

| Oral Bioavailability | 25% | <5% | 15% |

| Half-life (hr) | 3.5 | 1.2 | 2.8 |

| Major Toxicity | Mild anemia | Severe diarrhea | Neutropenia |

This compound’s moderate bioavailability and lower toxicity make it preferable for chronic conditions like AD, whereas flavopiridol’s potency suits acute oncology applications despite its adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.